molecular formula C26H16N2S2 B14510003 N,N'-Disulfanediyldi(9H-fluoren-9-imine) CAS No. 63084-66-2

N,N'-Disulfanediyldi(9H-fluoren-9-imine)

Cat. No.: B14510003
CAS No.: 63084-66-2
M. Wt: 420.6 g/mol
InChI Key: ZTHXECBKDLYVCW-UHFFFAOYSA-N
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Description

N,N’-Disulfanediyldi(9H-fluoren-9-imine): is a compound that features a unique structure with two fluorene units connected by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Disulfanediyldi(9H-fluoren-9-imine) typically involves the reaction of 9H-fluoren-9-imine derivatives with sulfur sources under controlled conditions. One common method involves the use of thiol reagents to introduce the disulfide linkage between the fluorene units. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dichloromethane or toluene, at room temperature .

Industrial Production Methods: While specific industrial production methods for N,N’-Disulfanediyldi(9H-fluoren-9-imine) are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N’-Disulfanediyldi(9H-fluoren-9-imine) can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The imine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to modify the imine groups.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted imine derivatives.

Scientific Research Applications

N,N’-Disulfanediyldi(9H-fluoren-9-imine) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-Disulfanediyldi(9H-fluoren-9-imine) involves its interaction with various molecular targets and pathways. The disulfide bond can undergo redox reactions, which can modulate the activity of enzymes and proteins. Additionally, the imine groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: N,N’-Disulfanediyldi(9H-fluoren-9-imine) is unique due to its disulfide linkage, which imparts distinct redox properties and potential for forming covalent bonds with biomolecules. This makes it a valuable compound for applications in redox biology and medicinal chemistry.

Properties

CAS No.

63084-66-2

Molecular Formula

C26H16N2S2

Molecular Weight

420.6 g/mol

IUPAC Name

N-[(fluoren-9-ylideneamino)disulfanyl]fluoren-9-imine

InChI

InChI=1S/C26H16N2S2/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)27-29-30-28-26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16H

InChI Key

ZTHXECBKDLYVCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NSSN=C4C5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

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